N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
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Overview
Description
N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound that features a combination of furan, thiophene, pyrrolidinone, and oxalamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. The key steps may include:
Formation of the furan-thiophene intermediate: This can be achieved through a cross-coupling reaction between a furan derivative and a thiophene derivative under palladium-catalyzed conditions.
Introduction of the oxalamide moiety: The intermediate can be reacted with oxalyl chloride to form the oxalamide linkage.
Addition of the pyrrolidinone group: The final step involves the coupling of the oxalamide intermediate with a pyrrolidinone derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.
Reduction: The oxalamide and pyrrolidinone groups can be reduced to their corresponding amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: As a precursor for the production of advanced materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)urea
Uniqueness
N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is unique due to the presence of both furan and thiophene rings, which can impart distinct electronic and steric properties. Additionally, the combination of oxalamide and pyrrolidinone groups can enhance its binding affinity and specificity towards certain biological targets.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c26-17(19-7-6-18(30-19)14-8-10-31-13-14)12-23-21(28)22(29)24-15-3-1-4-16(11-15)25-9-2-5-20(25)27/h1,3-4,6-8,10-11,13,17,26H,2,5,9,12H2,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNIHJAFBKHXMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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